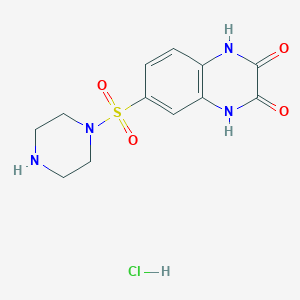
6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Antibacterial Activity
Piperazine derivatives have been explored for their antibacterial properties. The structural modification of piperazine moieties, such as in the case of 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride, can lead to compounds with potential antibacterial activity. These compounds are often evaluated against a range of bacterial strains to determine their effectiveness and could contribute to the development of new antibacterial agents .
Anticancer Research
In the realm of anticancer drug development, piperazine derivatives are valued for their ability to interact with various biological pathways. The sulfonyl group attached to the piperazine ring can be crucial for the cytotoxic activity against cancer cells. Researchers may investigate this compound’s efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
CNS Penetrant Pan-Muscarinic Antagonists
Compounds like 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride have been studied for their central nervous system (CNS) penetration abilities. They can act as pan-muscarinic antagonists, which are of interest in treating various neurological disorders. Their ability to cross the blood-brain barrier makes them candidates for further investigation in neuroscience research .
Cannabinoid Receptor 1 (CB1) Inverse Agonists
The structural features of piperazine derivatives make them suitable for exploration as CB1 inverse agonists. These compounds could play a role in treating conditions like obesity, liver disease, metabolic syndrome, and dyslipidemias. The sulfonyl and piperazine components are key to their activity and selectivity for the CB1 receptor .
Drug Discovery and Development
The piperazine core of 6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride is a common motif in medicinal chemistry. Its presence in drug molecules is associated with a variety of pharmacological effects. Therefore, this compound could serve as a starting point or intermediate in the synthesis of new pharmacologically active molecules .
Biochemical Research
In biochemical research, the compound’s ability to form stable complexes with other molecules can be utilized in studies of protein-ligand interactions, enzyme inhibition, and receptor binding assays. The piperazine ring’s flexibility and the electronic properties imparted by the sulfonyl group contribute to its biochemical relevance .
Mecanismo De Acción
Target of Action
Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities . They are employed in various drugs and have shown significant interactions with different targets .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to different biological effects . The sulfonic acid group in the compound could potentially enhance target affinity, specificity, and water solubility .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
Piperazine derivatives are known to enhance water solubility and oral bioavailability , which could potentially influence the pharmacokinetics of this compound.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
6-piperazin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMIYMQAKBICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride | |
CAS RN |
1170179-68-6 |
Source


|
| Record name | 6-(piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2901769.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)



![(3,4-dimethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2901779.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2901780.png)
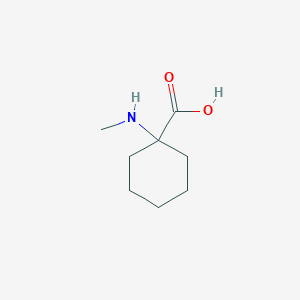
![2-Oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3H-1,3-benzoxazole-5-sulfonamide](/img/structure/B2901783.png)

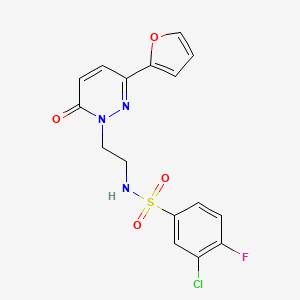
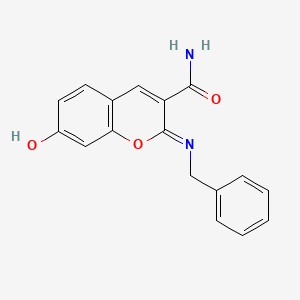
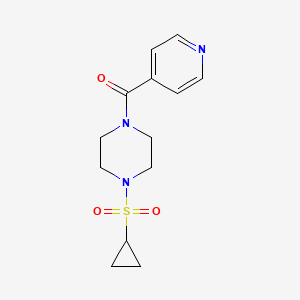
![Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2901792.png)